3-(4-benzylpiperazine-1-carbonyl)-1-(4-fluorobenzyl)-1,8-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-[(4-FLUOROPHENYL)METHYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE is a complex organic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-[(4-FLUOROPHENYL)METHYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the piperazine and fluorophenyl groups. Common reagents used in these reactions include:
Naphthyridine derivatives: Starting materials for the core structure.
Benzyl chloride:
Fluorobenzyl bromide:
Piperazine: For the piperazine moiety.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: To accelerate the reaction.
Solvents: To dissolve reactants and control reaction temperature.
Purification techniques: Such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-[(4-FLUOROPHENYL)METHYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-[(4-FLUOROPHENYL)METHYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine derivatives: Compounds with similar core structures.
Piperazine derivatives: Compounds with similar piperazine moieties.
Fluorophenyl compounds: Compounds with similar fluorophenyl groups.
Uniqueness
3-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-[(4-FLUOROPHENYL)METHYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C27H25FN4O2 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
3-(4-benzylpiperazine-1-carbonyl)-1-[(4-fluorophenyl)methyl]-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C27H25FN4O2/c28-23-10-8-21(9-11-23)19-32-25-22(7-4-12-29-25)17-24(27(32)34)26(33)31-15-13-30(14-16-31)18-20-5-2-1-3-6-20/h1-12,17H,13-16,18-19H2 |
InChI Key |
OTSMGBHGCDGVHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.